molecular formula C13H17N3O2S B11069402 N-[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]propanamide

N-[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]propanamide

Cat. No.: B11069402
M. Wt: 279.36 g/mol
InChI Key: HGGBLIVDUPPNTP-UHFFFAOYSA-N
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Description

N-[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]propanamide is a complex organic compound belonging to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, methoxymethyl, and methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]propanamide typically involves a multi-step process. One common method starts with the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound. This is followed by Thorpe-Ziegler cyclization to form 2-thioalkylpyridines, which are then converted to 3-aminothieno[2,3-b]pyridines through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and methoxymethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

N-[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]propanamide

InChI

InChI=1S/C13H17N3O2S/c1-4-9(17)16-11-10-8(6-18-3)5-7(2)15-13(10)19-12(11)14/h5H,4,6,14H2,1-3H3,(H,16,17)

InChI Key

HGGBLIVDUPPNTP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(SC2=NC(=CC(=C12)COC)C)N

Origin of Product

United States

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